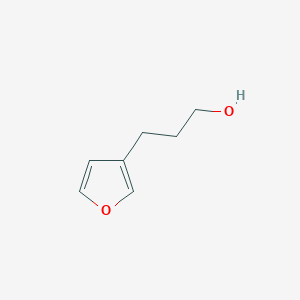

3-(Furan-3-yl)propan-1-ol

Description

3-(Furan-3-yl)propan-1-ol (CAS 56859-92-8) is a furan-substituted propanol derivative with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.16 g/mol. Its IUPAC name is this compound, featuring a hydroxyl group on the terminal carbon and a furan ring attached to the third carbon of the propane chain.

Structurally, its furan ring introduces unique electronic and steric properties, distinguishing it from other propanol derivatives. The compound’s furan-3-yl substituent (attached to the C3 position of the furan ring) differentiates it from isomers like 3-(furan-2-yl)propan-1-ol (CAS 26908-23-6), where the furan is substituted at the C2 position .

Properties

IUPAC Name |

3-(furan-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUBZTKNAMMEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-92-8 | |

| Record name | 3-(furan-3-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Furan-3-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-furfural with a Grignard reagent, such as isopropyl magnesium bromide, in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The furan ring can be reduced under specific conditions to yield tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(Furan-3-yl)propanoic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

3-(Furan-3-yl)propan-1-ol has shown promise in the development of therapeutic agents due to its interaction with biological targets. It is particularly noted for:

- Antimicrobial Activity : Research indicates that compounds with furan moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various pathogens, including Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biological pathways. For instance, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in diseases such as Alzheimer’s disease and diabetes.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:

- Synthesis of Pyranones : This compound can be utilized as a precursor in the synthesis of pyranone derivatives, which are important in the production of sugar analogues and other biologically active compounds.

Case Studies and Research Findings

Recent studies have highlighted several key findings regarding the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2024) | Antimicrobial Activity | Demonstrated efficacy against E. coli and Staphylococcus aureus with minimal inhibitory concentration (MIC) values indicating strong antibacterial potential. |

| Study B (2024) | Enzyme Inhibition | Identified as a potential inhibitor of GSK-3β, suggesting therapeutic applications in oncology and neurodegenerative diseases. |

| Study C (2024) | Pharmacokinetics | Preliminary pharmacokinetic studies show favorable absorption characteristics in animal models, supporting further development as a therapeutic agent. |

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-(Methylsulphanyl)propan-1-ol

- Produced by lactic acid bacteria (e.g., Oenococcus oeni) during wine fermentation, contributing to volatile sulfur compounds with perception thresholds as low as 0.244 mg/L in wine . 3-(Pyridin-3-yl)propan-1-ol

- Incorporated into NSAID derivatives to enhance anti-inflammatory activity by suppressing COX-2, iNOS, and NF-κB pathways . 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

Subject to IFRA safety standards, with recommended concentration limits in fragrances due to dermal sensitization risks .

Research Findings and Regulatory Status

- Metabolic Activity: Oenococcus oeni preferentially produces 3-(methylsulphanyl)propan-1-ol over other sulfur compounds in Merlot wines, highlighting its role in flavor modulation .

- Regulatory Oversight : 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is restricted in cosmetic products by IFRA, with safety assessments driven by dermal toxicity endpoints .

- Therapeutic Potential: 3-(Pyridin-3-yl)propan-1-ol derivatives demonstrate dual antioxidant and anti-inflammatory effects, suggesting utility in treating oxidative stress-related diseases .

Biological Activity

3-(Furan-3-yl)propan-1-ol, a compound featuring a furan ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the reaction of furan derivatives with appropriate alkylating agents. For instance, one common synthetic route involves the alkylation of furan with propanol under basic conditions, leading to the desired product.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent. Below is a summary of key findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that at a concentration of 64 µg/mL, derivatives of this compound showed effective inhibition against yeast-like fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Candida albicans | 64 | 75 |

| Escherichia coli | 64 | 70 |

| Staphylococcus aureus | 64 | 80 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays indicated that it could modulate inflammatory cytokine production, suggesting a role in inflammatory disease management .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of several furan derivatives, including this compound. The results highlighted its potential as a lead compound for developing new antimicrobial agents. The study utilized disk diffusion methods to assess the activity against clinical isolates of bacteria and fungi.

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells, indicating its potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.